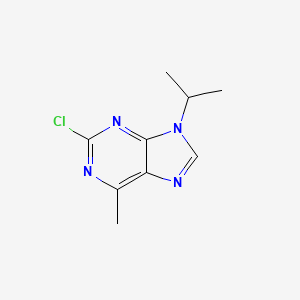![molecular formula C11H11ClN2O3 B6167529 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid CAS No. 1306078-42-1](/img/new.no-structure.jpg)
2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid is an organic compound with the molecular formula C13H13ClN2O3 It is a derivative of benzoic acid, featuring a chloro group and a cyclopropylcarbamoyl amino group attached to the benzene ring
Métodos De Preparación
The synthesis of 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzoic acid and cyclopropylamine.
Reaction Conditions: The reaction involves the formation of an amide bond between the carboxylic acid group of 2-chlorobenzoic acid and the amine group of cyclopropylamine. This is usually achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of automated synthesis equipment and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclopropylcarbamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include substituted benzoic acids and various amide derivatives.
Aplicaciones Científicas De Investigación
2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the development of new materials and chemical processes, particularly those requiring specific functional groups for reactivity.
Mecanismo De Acción
The mechanism of action of 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological pathways, leading to modulation of their activity.
Pathways Involved: The exact pathways involved depend on the specific application, but may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparación Con Compuestos Similares
2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid can be compared with other similar compounds:
Similar Compounds: Similar compounds include other substituted benzoic acids and amide derivatives, such as 2-chloro-4-aminobenzoic acid and 4-[(cyclopropylcarbamoyl)amino]benzoic acid.
Uniqueness: The presence of both the chloro group and the cyclopropylcarbamoyl amino group makes this compound unique, providing specific reactivity and potential biological activity that may not be present in other similar compounds.
Propiedades
Número CAS |
1306078-42-1 |
|---|---|
Fórmula molecular |
C11H11ClN2O3 |
Peso molecular |
254.7 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



